molecular formula C13H21NO3 B2480427 tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate CAS No. 1392110-10-9

tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate

Cat. No.: B2480427
CAS No.: 1392110-10-9
M. Wt: 239.315
InChI Key: IRSKTVHXBRKASQ-UHFFFAOYSA-N
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Description

tert-Butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate: is a chemical compound with a molecular weight of 239.31 g/mol It is a bicyclic compound containing a nitrogen atom, making it part of the azabicyclo family

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biology, this compound may be used in the study of enzyme interactions and protein binding due to its ability to mimic certain biological structures .

Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. Its unique structure could make it a candidate for drug development .

Industry: In industry, this compound may be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Future Directions

The future directions of research on similar compounds involve the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. These compounds are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a suitable azabicyclo compound with tert-butyl chloroformate in the presence of a base . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Comparison with Similar Compounds

  • tert-Butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • rac-(1R,3s,5S)-3-(o-Tolyl)-8-azabicyclo[3.2.1]octane

Comparison: tert-Butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate is unique due to its specific bicyclic structure and the presence of a tert-butyl ester group. This makes it distinct from other similar compounds, which may have different substituents or ring structures.

Properties

IUPAC Name

tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(14)8-9/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSKTVHXBRKASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC(=O)C1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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